REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1C=CC(C)=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.[OH-:17].[Na+].[CH3:19][C:20](=[CH:22][CH3:23])[CH3:21].P([O-])(O)(O)=[O:25].[Na+].Cl([O-])=O.[Na+]>CN(C=O)C.CC(O)(C)C.O.C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:23]=[CH:22][C:20]([CH3:21])=[C:19]2[C:15]=1[NH:14][CH:13]=[C:12]2[C:11]([OH:25])=[O:17] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C2C=CNC12)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 15 minutes and at 35° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stirred under ice cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
To a solution of the solid obtained in 15 mL of MeCN
|
Type
|
ADDITION
|
Details
|
were further added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 50 mL of 0.5 M aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was added to the
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the obtained solid was purified by silica gel column chromatography (chloroform-methanol=100:1 →150:1→20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C2C(=CNC12)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |